4-Methyl-dihydro-furan-2,3-dione
Description
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
4-methyloxolane-2,3-dione |
InChI |
InChI=1S/C5H6O3/c1-3-2-8-5(7)4(3)6/h3H,2H2,1H3 |
InChI Key |
OOFOOOAUTFRJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between 4-Methyl-dihydro-furan-2,3-dione and related dione-containing compounds:
Key Observations :
- The dihydrofuran backbone in this compound provides a rigid, planar structure distinct from the six-membered piperazine or aromatic indole/isoindole systems in analogs.
- Substituents like methyl groups (in this compound) or halogenated aryl groups (in naphthofuran-diones) modulate steric and electronic properties, influencing solubility and target interactions .
Physicochemical Properties
Lipophilicity (ClogP) and solubility are critical determinants of bioavailability. Selected data from the evidence:
Discussion :
- Piperazine-2,3-diones exhibit higher ClogP values due to aromatic benzyl substituents, improving membrane permeability for antiparasitic applications .
- This compound’s lower estimated ClogP suggests reduced lipid solubility compared to piperazine analogs but better solubility than halogenated naphthofuran-diones.
Antiparasitic Activity
- Piperazine-2,3-dione derivatives showed 98% inhibition against Enterobius vermicularis at 10 mg/mL, outperforming piperazine hydrate (reference drug) .
- This compound: No direct data available, but structural simplicity may limit broad-spectrum activity compared to bulkier analogs.
Receptor Binding and Selectivity
- Indolin-2,3-dione demonstrated Kis2 = 42 nM for sigma-2 receptors with >72-fold selectivity over sigma-1, attributed to its dual carbonyl groups .
- Benzoxazolone analogs (non-diones) showed Kis1 = 2.6 nM for sigma-1 receptors, highlighting the role of the dione moiety in altering receptor affinity .
Enzyme Inhibition
- Isoindole-1,3-dione (Compound 10) inhibited Mycobacterium tuberculosis gyrase at 2.8–57 mM, surpassing novobiocin’s potency .
- Naphtho[1,2-b]furan-4,5-dione derivatives exhibited antitrypanosomal activity, likely due to halogen-mediated DNA intercalation .
Preparation Methods
Yield and Purity
The process achieves 89% yield with a melting point of 63–65°C and residual pantolactone reduced to 4.4%. Gas chromatography confirms purity >95%, attributed to the exclusion of aqueous conditions that typically hydrolyze intermediates.
Fleck et al. Protocol (1950)
Historical Context and Methodology
Fleck’s seminal work describes condensing 4-methyl-2,3-furandione precursors under acidic conditions, though specifics are less detailed in modern sources. The method likely involves cyclization of γ-keto acids or oxidation of substituted furans, with acetic acid as a catalyst. While foundational, this approach suffers from lower yields (50–60%) and laborious purification steps, such as column chromatography on alumina.
Limitations and Modern Adaptations
-
Low scalability : Requires multiple chromatographic separations.
-
Side reactions : Prolonged reaction times promote dimerization.
Recent adaptations replace acetic acid with solid acid catalysts (e.g., zeolites) to improve efficiency, though these modifications remain underexplored in peer-reviewed literature.
Comparative Analysis of Preparation Methods
The chlorine-calcium oxide method outperforms Fleck’s protocol in yield, scalability, and operational simplicity. The absence of aqueous workup minimizes hydrolysis, while MTBE recrystallization enhances purity.
Critical Process Parameters
Solvent Selection
Q & A
Q. What are the established synthetic routes for 4-Methyl-dihydro-furan-2,3-dione, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves oxidation of 4-methyl-2,3-dihydrofuran precursors. For example, ketone introduction via catalytic oxidation with transition metal catalysts (e.g., Ru or Mn-based systems) under controlled oxygen atmospheres can yield the dione structure. Solvent choice (e.g., acetonitrile or DMF) and temperature (60–90°C) critically affect reaction kinetics and byproduct formation. Impurities such as over-oxidized derivatives (e.g., ring-opened products) are common and require purification via column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The compound’s diketone moiety and methyl substitution pattern are confirmed via bond-length analysis (C=O bonds ~1.21 Å, C–C bonds ~1.54 Å). Software suites like SHELXL are used for refinement, leveraging high-resolution data (R-factor < 0.05) to resolve torsional angles and hydrogen-bonding networks. Non-classical C–H⋯O interactions often stabilize the crystal lattice .
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
Reverse-phase HPLC with UV detection (λ = 210–240 nm) is optimal for quantification, using C18 columns and acetonitrile/water gradients. Complementary NMR analysis (¹H, ¹³C, and DEPT-135) identifies methyl group splitting patterns (δ ~1.2–1.5 ppm for CH₃) and carbonyl carbons (δ ~200–210 ppm). Mass spectrometry (EI-MS) with m/z = 128 [M]⁺ confirms molecular weight .
Advanced Research Questions
Q. How can organocatalytic strategies be applied to enantioselective derivatization of this compound?
Chiral organocatalysts (e.g., proline-derived catalysts) enable asymmetric Michael additions or Diels-Alder reactions at the diketone’s α-position. For instance, reaction with α,β-unsaturated aldehydes in THF at −20°C can yield bicyclic adducts with >90% enantiomeric excess (ee). Solvent polarity and catalyst loading (5–10 mol%) are key to stereocontrol .
Q. What computational methods predict the reactivity of this compound in radical-mediated transformations?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model radical stabilization energies (RSEs) and frontier molecular orbitals. The compound’s LUMO (−1.8 eV) suggests susceptibility to nucleophilic attack, while spin density maps predict radical formation at the methyl-adjacent carbon. MD simulations further assess solvent effects on transition states .
Q. How should researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl stretches) often arise from tautomerism or solvent-dependent conformational changes. Comparative studies using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and variable-temperature NMR can clarify dynamic equilibria. X-ray crystallography remains definitive for unambiguous assignment .
Methodological Notes
- Synthesis Optimization: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) to minimize over-oxidation.
- Crystallography: Use SHELXTL for data integration and Olex2 for visualization, ensuring twinning parameters are refined for high-symmetry space groups (e.g., P2₁/c) .
- Data Reproducibility: Cross-validate HPLC retention times with certified reference standards from NIST or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
